molecular formula C22H25N3O5S2 B2411299 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 501351-55-9

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2411299
CAS No.: 501351-55-9
M. Wt: 475.58
InChI Key: SVIIXYQXFXINLA-UHFFFAOYSA-N
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Description

The compound “4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a dimethylmorpholino group, a sulfonyl group, and a ethoxybenzothiazole group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. Given the presence of the benzamide and sulfonyl groups, it might undergo reactions typical for these functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Properties like melting point, boiling point, density, and solubility could be predicted using computational chemistry methods .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antimicrobial Screening

    Novel derivatives, including those similar to the specified compound, have been synthesized and assessed for antimicrobial activity. These studies often involve characterizing the compounds through spectroscopic techniques and evaluating their biological activities (Jagtap et al., 2010).

  • Design and Synthesis of Derivatives

    Research has focused on the design and synthesis of various derivatives that include similar sulfonyl and benzamide components, highlighting their potential in creating new antimicrobial agents (Sahin et al., 2012).

Anticancer Activity

  • Evaluation as Anticancer Agents

    Some research has been directed toward evaluating the anticancer properties of similar compounds. For instance, studies on Co(II) complexes of related sulfonyl benzamide derivatives have shown potential anticancer activity, particularly against breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

  • Pro-apoptotic Indapamide Derivatives

    Research into pro-apoptotic derivatives of indapamide, which share structural similarities, has indicated their potential in anticancer therapies (Yılmaz et al., 2015).

Miscellaneous Applications

  • Inhibitory Activities and Molecular Docking Studies

    Some studies have synthesized similar sulfonyl benzamide compounds and evaluated their inhibitory activities against various enzymes, along with molecular docking studies to understand their interaction mechanisms (Irshad et al., 2016).

  • Discovery of Novel Inhibitors and Anticancer Agents

    Research into 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, which are structurally related, has led to the discovery of novel PI3K inhibitors and anticancer agents, demonstrating significant inhibition of cancer pathways (Shao et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical ingredient, for example, further studies could focus on its synthesis, mechanism of action, and safety profile .

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-4-29-18-6-5-7-19-20(18)23-22(31-19)24-21(26)16-8-10-17(11-9-16)32(27,28)25-12-14(2)30-15(3)13-25/h5-11,14-15H,4,12-13H2,1-3H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIIXYQXFXINLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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